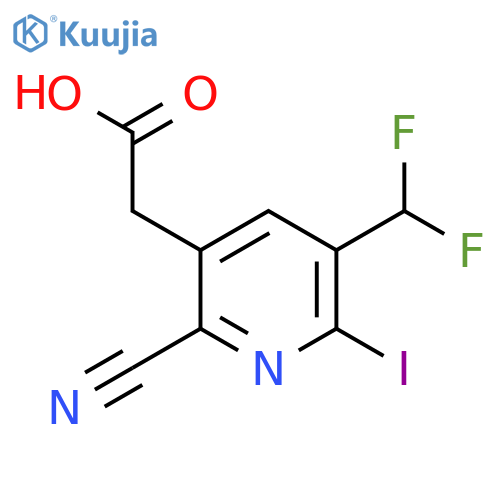

Cas no 1805493-86-0 (2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid)

2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid

-

- インチ: 1S/C9H5F2IN2O2/c10-8(11)5-1-4(2-7(15)16)6(3-13)14-9(5)12/h1,8H,2H2,(H,15,16)

- InChIKey: DPGIXESHEMRGOR-UHFFFAOYSA-N

- SMILES: IC1=C(C(F)F)C=C(C(C#N)=N1)CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 318

- XLogP3: 1.7

- トポロジー分子極性表面積: 74

2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029041709-1g |

2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid |

1805493-86-0 | 97% | 1g |

$1,519.80 | 2022-04-01 |

2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid 関連文献

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acidに関する追加情報

Research Briefing on 2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid (CAS: 1805493-86-0)

2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid (CAS: 1805493-86-0) is a specialized pyridine derivative that has recently gained attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique difluoromethyl and iodo substituents, serves as a versatile building block for the synthesis of biologically active molecules. Recent studies have highlighted its potential applications in the development of enzyme inhibitors, particularly targeting kinases and other key regulatory proteins involved in disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a precursor for the synthesis of novel kinase inhibitors. The researchers demonstrated that the difluoromethyl group enhances the metabolic stability of resulting compounds, while the iodine atom provides an excellent handle for further functionalization through cross-coupling reactions. The study reported significant improvements in both potency and selectivity when this scaffold was incorporated into inhibitor designs targeting specific cancer-related kinases.

In the area of agrochemical research, a recent patent application (WO2023052345) has described derivatives of 2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid as potential fungicidal agents. The presence of both the difluoromethyl and cyano groups appears to contribute to enhanced binding affinity to fungal enzyme targets, while maintaining favorable environmental degradation profiles. Preliminary field tests showed promising activity against several economically important plant pathogens.

From a synthetic chemistry perspective, the compound has been the subject of methodological improvements. A 2024 publication in Organic Process Research & Development detailed an optimized large-scale synthesis route that addresses previous challenges in regioselective iodination and subsequent functional group manipulations. The new protocol achieves an overall yield of 68% with excellent purity (>99%), making the compound more accessible for both academic and industrial applications.

Structural studies using X-ray crystallography have revealed interesting conformational properties of this molecule. The difluoromethyl group induces specific molecular packing patterns that may influence both the solid-state properties and the biological activity of derived compounds. These findings, published in Crystal Growth & Design (2023), provide valuable insights for rational drug design approaches utilizing this scaffold.

Ongoing research is exploring the potential of 2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid in radiopharmaceutical applications. The iodine-127 in the molecule can potentially be replaced with radioactive iodine-125 or iodine-131 for diagnostic or therapeutic purposes. Preliminary results from a multi-center study suggest that appropriately modified derivatives show promising tumor uptake and retention characteristics in animal models.

In conclusion, 2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid represents a valuable chemical entity with diverse applications across medicinal chemistry, agrochemical development, and materials science. Its unique combination of functional groups offers multiple opportunities for structural modification and optimization. As research continues, we anticipate seeing more innovative applications of this versatile building block in both academic and industrial settings.

1805493-86-0 (2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid) Related Products

- 681034-15-1((-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate)

- 35890-38-1(D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-)

- 121412-77-9(Cefprozil (Z)-Isomer)

- 896680-77-6(2-(3,5-dichlorobenzamido)thiophene-3-carboxamide)

- 2168168-33-8(2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid)

- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)

- 35179-36-3(Benzoic acid, 4-[(1-oxononyl)oxy]-)

- 859673-15-7(3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate)

- 1261578-32-8(2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine)

- 2680868-14-6(methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate)